molecular formula C12H13N3O5 B15089582 ethyl 3-cyano-3-(6-methoxy-3-nitropyridin-2-yl)propanoate

ethyl 3-cyano-3-(6-methoxy-3-nitropyridin-2-yl)propanoate

Cat. No.: B15089582
M. Wt: 279.25 g/mol
InChI Key: YWPYBMGCRDOPCT-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-3-(6-methoxy-3-nitropyridin-2-yl)propanoate is an organic compound with the molecular formula C12H13N3O5 It is a derivative of pyridine, featuring a cyano group, a methoxy group, and a nitro group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyano-3-(6-methoxy-3-nitropyridin-2-yl)propanoate typically involves the reaction of 6-methoxy-3-nitropyridine-2-carbaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful monitoring of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-3-(6-methoxy-3-nitropyridin-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-cyano-3-(6-methoxy-3-nitropyridin-2-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-cyano-3-(6-methoxy-3-nitropyridin-2-yl)propanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in nucleophilic addition reactions, affecting enzyme activity and cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-cyano-3-(6-methoxy-2-nitropyridin-2-yl)propanoate: Similar structure but with a different position of the nitro group.

    Ethyl 3-cyano-3-(6-methoxy-4-nitropyridin-2-yl)propanoate: Similar structure but with a different position of the nitro group.

Uniqueness

Ethyl 3-cyano-3-(6-methoxy-3-nitropyridin-2-yl)propanoate is unique due to the specific positioning of the cyano, methoxy, and nitro groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H13N3O5

Molecular Weight

279.25 g/mol

IUPAC Name

ethyl 3-cyano-3-(6-methoxy-3-nitropyridin-2-yl)propanoate

InChI

InChI=1S/C12H13N3O5/c1-3-20-11(16)6-8(7-13)12-9(15(17)18)4-5-10(14-12)19-2/h4-5,8H,3,6H2,1-2H3

InChI Key

YWPYBMGCRDOPCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C#N)C1=C(C=CC(=N1)OC)[N+](=O)[O-]

Origin of Product

United States

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